Ethacure 300

説明

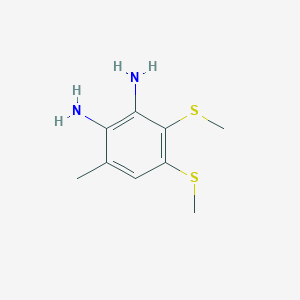

Ethacure® 300 (DMTDA, dimethylthiotoluenediamine) is a liquid aromatic diamine curing agent widely used in polyurethane (PU) and polyurea systems. Its chemical formula is C₉H₁₄N₂S₂ (molecular weight: 214.35), and it is characterized by a density of 1.21 kg/l at 20°C and a low melting point (4°C) . Ethacure® 300 is valued for its moderate reactivity, compatibility with both TDI and MDI prepolymers, and ability to produce elastomers with balanced mechanical properties, including tear strength, hardness, and thermal stability . It is commonly employed in casting, coatings, seals, and reaction injection molding (RIM) applications .

特性

IUPAC Name |

6-methyl-3,4-bis(methylsulfanyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-5-4-6(12-2)9(13-3)8(11)7(5)10/h4H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWIOCJAEWOMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)N)SC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.34 g/mol | |

| Viscosity (20°C) | 690 cSt | |

| Density (25°C) | 1.206 g/cm³ | |

| Boiling Point | 200°C (1.68 mmHg) | |

| Equivalent Weight (Isocyanates) | 107 | |

| Equivalent Weight (Epoxies) | 53.5 |

Hypothetical Synthetic Pathways for this compound

While industrial synthesis protocols are proprietary, the following routes are theorized based on structural analogs and reaction mechanisms:

Nitro Reduction and Thioether Formation

A plausible route involves:

-

Nitration of Toluene Derivatives : Introduction of nitro groups to toluene, yielding dinitrotoluene isomers.

-

Thioether Synthesis : Reaction with methyl mercaptan (CHSH) under basic conditions to substitute nitro groups with methylthio groups.

-

Catalytic Hydrogenation : Reduction of remaining nitro groups to amines using hydrogen gas and a palladium catalyst.

This pathway aligns with methods for synthesizing aromatic diamines with sulfur-containing substituents. The isomer ratio (2,4 vs. 2,6) is controlled during nitration and purification stages.

Chlorination-Amination Route

An alternative approach may utilize:

-

Chlorination of Toluene : Formation of dichlorotoluene isomers.

-

Nucleophilic Substitution : Replacement of chlorine atoms with methylthio groups via reaction with sodium methanethiolate (NaSCH).

-

Amination : Introduction of amine groups via Hoffman or Gabriel synthesis.

This method ensures precise placement of methylthio and amine groups but requires rigorous temperature control to prevent polysubstitution.

Industrial Refinement and Quality Control

This compound’s commercial production emphasizes purity and isomer consistency:

Table 2: Purity Specifications of this compound

| Parameter | Specification | Source |

|---|---|---|

| DMTDA Purity | ≥95% | |

| Methylthiotoluenediamine | ≤4.0% | |

| Water Content | ≤0.1% | |

| Amine Value | 525–535 mg KOH/g |

Comparative Analysis with Alternative Curatives

This compound is often contrasted with Primacure P-25i, another liquid aromatic diamine. Key differences include:

-

Curing Speed : this compound’s gel time at 80°C ranges from 65–852 seconds, depending on the prepolymer system.

-

Mechanical Performance : Elastomers cured with this compound exhibit Shore A hardness values of 74.7–90.8, tensile strengths up to 1348 psi, and superior elongation.

-

Toxicity : this compound’s sulfur content necessitates careful handling, whereas Primacure P-25i offers lower odor and improved safety.

Applications in Polyurethane and Polyurea Systems

This compound’s dual functionality enables its use in:

-

Cast Elastomers : Prepolymer curing at isocyanate indices of 1.05 yields products with high tensile strength and abrasion resistance.

-

Hybrid Urea-Urethane Systems : Blending with Ethacure 100 modulates reactivity for reaction injection molding (RIM).

-

Epoxy Curing : Equivalent weight of 53.5 facilitates crosslinking in high-performance coatings.

Challenges and Optimization Strategies

-

Viscosity Management : this compound’s high viscosity (690 cSt at 20°C) necessitates preheating to 80°C for processing.

-

Isomer Separation : Chromatographic techniques resolve 2,4- and 2,6-isomers, ensuring consistent curing kinetics.

-

Storage Stability : Nitrogen blanketing and UV-protective packaging prevent discoloration and degradation .

化学反応の分析

Types of Reactions

Ethacure 300 undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nitrating agents are used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

科学的研究の応用

Polyurethane and Polyurea Elastomers

Ethacure 300 is extensively used in the following applications:

- Casting : Suitable for both hot and room-temperature casting processes, this compound provides excellent mechanical properties in finished parts, including high strength, modulus, hardness, and elongation .

- Chain Extender : It serves as a slow chain extender in hybrid polyurethane/polyurea formulations, enhancing the performance characteristics of the resulting elastomers .

Industrial Products

This compound is utilized in manufacturing various industrial products, including:

- Rollers : Used in computer printers and copy machines.

- Belts : Applied in drive belts and conveyor systems.

- Tires and Wheels : Contributes to the durability and performance of tires.

- CMP Polishing Pads : Enhances the effectiveness of polishing processes.

- Athletic Surfaces : Provides resilience in sports applications .

Performance Characteristics

This compound exhibits several advantageous properties:

- Low Toxicity : Compared to traditional curatives like MOCA (4,4'-methylene-bis(2-chloroaniline)), this compound presents a safer alternative due to its lower toxicity profile .

- Adjustable Processing Conditions : Formulators can fine-tune processing times and conditions, allowing for flexibility in production .

- Reduced Odor : The formulation results in lower odor emissions during processing compared to other curatives .

Case Study 1: Replacement for MOCA

Following the regulatory changes surrounding MOCA due to its classification as a carcinogen, many manufacturers have turned to this compound as a safer alternative. Research indicates that formulations using this compound maintain competitive performance characteristics while significantly reducing health risks associated with MOCA exposure .

Case Study 2: Mechanical Properties Evaluation

A study evaluating the mechanical properties of cast elastomers cured with this compound demonstrated that these materials exhibit excellent stress-strain behavior. The results indicated that at similar hardness levels, Ethacure-cured elastomers outperformed those cured with traditional amine-based systems in terms of elongation at break and tensile strength .

Summary Table of Applications

| Application Type | Specific Uses | Benefits |

|---|---|---|

| Polyurethane Elastomers | Rollers, Belts | High strength and durability |

| Polyurea Elastomers | Tires, CMP Polishing Pads | Excellent wear resistance |

| Industrial Coatings | Flooring coatings | Enhanced adhesion |

| Sealants | Waterproof membranes | Improved elasticity |

作用機序

The mechanism of action of Ethacure 300 involves its interaction with molecular targets such as enzymes or receptors. The methylsulfanyl groups may participate in binding interactions, while the amino groups can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Ethacure® 300 vs. MOCA (4,4'-Methylene Bis(2-Chloroaniline))

| Property | Ethacure® 300 | MOCA |

|---|---|---|

| Physical State | Liquid at room temperature | Solid (requires melting) |

| Reactivity | Moderate | Slow |

| Thermal Stability | Superior heat resistance | Lower heat resistance |

| Applications | Polyether-based PU systems | Polyester-based PU systems |

| Toxicity | Mutagenic (TA100/TA98 strains) | Suspected carcinogen |

Key Findings :

- Ethacure® 300 outperforms MOCA in heat resistance, making it suitable for high-temperature applications .

- Unlike MOCA, Ethacure® 300’s liquid form eliminates the need for melting, enhancing safety and processing efficiency .

- MOCA remains dominant in high-hardness (>80–85 Shore A) TDI systems due to its broad process tolerance .

Ethacure® 300 vs. Ethacure® 100 (DETDA)

| Property | Ethacure® 300 | Ethacure® 100 (DETDA) |

|---|---|---|

| Reactivity | Moderate (slower) | Very fast (5–9× faster than E300) |

| Applications | Casting, coatings, RIM | RIM, spray polyurea |

| Color Stability | Prone to discoloration (SCH₃) | Better UV stability |

Key Findings :

Ethacure® 300 vs. Cyanacure™

| Property | Ethacure® 300 | Cyanacure™ |

|---|---|---|

| Mutagenicity | Positive (TA100/TA98) | Positive (TA100 only) |

| Reactivity | Compatible with BBP plasticizer | Required reformulation |

| Production Status | Commercially available | Discontinued |

Key Findings :

- Ethacure® 300 replaced Cyanacure™ in Adiprene L-100 formulations after the latter’s production ceased. Reformulation with benzyl butyl phthalate (BBP) was necessary to optimize hardness and tear strength .

- Both compounds show mutagenicity, but Cyanacure™ exhibits lower toxicity in bacterial assays .

Ethacure® 300 vs. Polacure® 740M

| Property | Ethacure® 300 | Polacure® 740M |

|---|---|---|

| Mutagenicity | Positive | Negative |

| EROD Induction | 28× increase | No effect |

Key Findings :

- Polacure® 740M is non-mutagenic but less effective in inducing enzymatic activity linked to carcinogenicity. Ethacure® 300’s higher reactivity and performance often outweigh its toxicity concerns .

Emerging Alternatives: HTDA

4-Methylcyclohexane-1,3-diamine (HTDA) is marketed as a low-toxicity substitute for Ethacure® 300, offering high reactivity and fluidity.

Performance in Formulations

Adiprene L-100 Systems

| System | Tear Strength (kN/m) | Hardness (Shore A) | Tg (°C) |

|---|---|---|---|

| Adiprene/Cyanacure™ | 45 | 85 | -40 |

| Adiprene/Ethacure® 300 | 50 | 82 | -38 |

| Airthane/Ethacure® 300 | 42 | 78 | -35 |

Key Findings :

- Ethacure® 300-based Adiprene systems achieve higher tear strength than Cyanacure™ but slightly lower hardness. Adjusting plasticizer ratios (e.g., BBP) optimizes these properties .

- Airthane systems with Ethacure® 300 exhibit lower Tg, making them suitable for low-temperature applications .

Toxicology and Environmental Impact

- Regulatory Status: MOCA faces stricter regulations due to its carcinogenic profile, while Ethacure® 300 remains widely used under controlled handling .

生物活性

Ethacure 300, also known as Dimethylthiotoluenediamine (DMTDA), is a liquid aromatic diamine widely used in the polyurethane industry as a curative agent. This compound has garnered attention due to its relatively low toxicity compared to other alternatives, such as 4,4'-methylene-bis(2-chloroaniline) (MOCA), which has been classified as a carcinogen. The biological activity of this compound encompasses its mutagenic properties, metabolic pathways, and overall safety profile.

This compound is characterized by the following chemical formula and properties:

- Chemical Formula : C₉H₁₄N₂S₂

- CAS Number : 106264-79-3

- Appearance : Light yellow transparent liquid

- Applications : Used primarily as a curing agent in polyurethane elastomers, it exhibits versatility in various formulations, enhancing mechanical properties such as tensile strength and elongation at break .

Mutagenicity and Toxicological Profile

Research indicates that this compound exhibits mutagenic activity. In studies utilizing Salmonella strains, this compound has shown potential for inducing mutations, although it is considered less hazardous than MOCA . The following table summarizes the mutagenicity findings related to this compound:

| Study Type | Result | Reference |

|---|---|---|

| Ames Test | Positive results in some strains | |

| DNA Repair Assays | Induction of DNA strand breaks | |

| Sister Chromatid Exchange | Positive in vitro results |

Metabolic Pathways

The metabolism of this compound involves its absorption and subsequent biotransformation within biological systems. Studies have demonstrated that upon administration, this compound is metabolized primarily in the liver, leading to various metabolites that may contribute to its biological activity. The compound's interaction with cytochrome P450 enzymes suggests that it may influence xenobiotic metabolism, although specific pathways remain to be fully elucidated .

Case Study: Polyurethane Elastomers Performance

A comparative study evaluated the performance of polyurethane elastomers cured with this compound against those cured with MOCA. The findings highlighted that while both curing agents produced elastomers with high mechanical strength, this compound demonstrated superior thermal aging resistance. The following table details the mechanical properties observed:

| Property | This compound | MOCA |

|---|---|---|

| Hardness (Shore A) | 87 | 91 |

| Tensile Strength (psi) | 5600 | 5310 |

| Elongation (%) | 380 | 390 |

| Die-C Tear (pli) | 210 | 260 |

| Split Tear (pli) | 42 | 35 |

| Compression Set (%) | 25 | 22 |

These results indicate that this compound can serve as an effective alternative to MOCA while maintaining desirable mechanical properties in elastomer formulations .

Q & A

Q. What is the chemical composition of Ethacure 300, and how does it function as a polyurethane curing agent?

this compound, chemically known as 3,5-dimethylthio-2,4-toluenediamine (DMTDA), is a mixture of isomers (primarily 2,4- and 2,6-isomers) with the molecular formula C₉H₁₄N₂S₂ . It acts as a liquid aromatic diamine curing agent, enabling crosslinking in polyurethane elastomers by reacting with isocyanate-terminated prepolymers. Its dual amine groups facilitate rapid curing at ambient temperatures, making it suitable for applications requiring controlled viscosity and reduced exothermic reactivity .

Q. How do the pKa values of this compound influence its reactivity in polyurethane synthesis?

this compound has two amine groups with distinct pKa values (2.5 and 4.6), which govern its protonation states and reaction kinetics with isocyanates. At pH levels below 2.5, both amines are protonated, reducing nucleophilicity. Between pH 2.5–4.6, one amine group becomes deprotonated, accelerating reactivity. Above pH 4.6, both amines are deprotonated, maximizing crosslinking efficiency. These properties require precise pH monitoring during synthesis to avoid premature gelation .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the thermal stability of this compound-cured polyurethanes?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical for evaluating thermal degradation. Studies show this compound-cured polyurethanes exhibit superior thermal stability compared to MOCA-cured systems, with decomposition onset temperatures exceeding 250°C. Weight loss curves and derivative thermograms (DTG) should be analyzed to identify degradation mechanisms (e.g., urethane bond cleavage) and correlate with mechanical property retention .

Q. How can researchers resolve contradictions in carcinogenicity data for this compound?

While in vitro mutagenicity assays (e.g., Ames test) suggest low genotoxicity, in vivo studies in HRA/Skh hairless mice reported this compound as a potential two-stage skin carcinogen . To reconcile discrepancies, researchers should:

Q. What experimental designs optimize this compound formulations for balancing tear strength and hardness?

A factorial design of experiments (DoE) is recommended, varying parameters such as:

- Curing agent ratio : Adjusting this compound vs. chain extenders (e.g., 1,4-butanediol) modulates crosslink density .

- Cure temperature : Higher temperatures (80–120°C) reduce cure time but may increase brittleness.

- Plasticizer addition : Phthalates (e.g., BBP) improve flexibility but require compatibility testing . Response surface methodology (RSM) can model interactions between variables and predict optimal formulations.

Q. How can the stability of tritiated this compound be validated for pharmacokinetic studies?

Radiolabeled this compound should undergo:

- Chromatographic stability assays : HPLC under acidic, neutral, and basic conditions to detect label exchange or degradation .

- Physiological simulation : Incubate in buffers mimicking gastric (pH 1.5–3.5) and intestinal (pH 6.5–7.4) environments.

- Metabolite profiling : Use preparative HPLC to isolate acetylated metabolites and confirm structures via NMR or MS .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound’s isomer-specific effects?

- Principal Component Analysis (PCA) : To differentiate isomer contributions to mechanical properties (e.g., tensile strength, elongation).

- ANOVA with post-hoc tests : Compare curing kinetics between 2,4-DMTDA and 2,6-DMTDA isomers.

- Multivariate regression : Correlate pKa values with reaction rates in diverse prepolymer systems .

Q. How should researchers address batch-to-batch variability in this compound for reproducible studies?

- QC protocols : Measure amine content via titration and isomer ratio via GC-MS.

- Accelerated aging tests : Store samples at 40°C/75% RH for 4 weeks to assess stability.

- Supplier collaboration : Source certified reference material (CRM) with documented impurity profiles (e.g., <0.2% free toluenediamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。